molecular formula C15H17N3O4 B13613301 2,2-Dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid

2,2-Dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid

Katalognummer: B13613301
Molekulargewicht: 303.31 g/mol
InChI-Schlüssel: LQQFLNJVWHHLGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2,2-Dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid is a structurally complex molecule featuring a propanoic acid backbone with dimethyl substituents at the C2 position and an acetamido-linked 4-oxo-3,4-dihydroquinazolin-3-yl moiety. This structure is designed to mimic benzamide-based inhibitors, leveraging aromatic and heterocyclic components to enhance binding interactions with biological targets, particularly histone deacetylases (HDACs) . Its synthesis involves sequential reactions, including nucleophilic substitution and triazole coupling, to optimize pharmacokinetic properties such as solubility and metabolic stability .

Eigenschaften

Molekularformel

C15H17N3O4

Molekulargewicht

303.31 g/mol

IUPAC-Name

2,2-dimethyl-3-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C15H17N3O4/c1-15(2,14(21)22)8-16-12(19)7-18-9-17-11-6-4-3-5-10(11)13(18)20/h3-6,9H,7-8H2,1-2H3,(H,16,19)(H,21,22)

InChI-Schlüssel

LQQFLNJVWHHLGE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CNC(=O)CN1C=NC2=CC=CC=C2C1=O)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2,2-Dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid typically involves:

  • Construction of the quinazolinone core (4-oxo-3,4-dihydroquinazoline).
  • Introduction of the acetamido linker at the 3-position of the quinazolinone.
  • Coupling with 2,2-dimethyl-3-propanoic acid or its activated derivatives.

Quinazolinone Core Synthesis

The quinazolinone nucleus is commonly synthesized via cyclization of anthranilic acid derivatives with amides or nitriles under dehydrating conditions. For example, according to patent US20090118261A1, quinazolinone derivatives are prepared by reacting appropriately substituted anthranilic acid derivatives with amines or amides, followed by cyclization to yield the 4-oxo-3,4-dihydroquinazoline scaffold.

Preparation of the Acetamido Linker

The acetamido group is introduced through an amide bond formation between the quinazolinone core and a suitable acetic acid derivative. This is often achieved by activating the carboxylic acid function of 2,2-dimethyl-3-propanoic acid or its ester and coupling it with the amino group on the quinazolinone.

A representative method involves the use of coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in anhydrous solvents like DMF to facilitate amide bond formation under mild conditions, as described in the synthesis of related quinazolinone amides. For instance, 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid is coupled with amines in the presence of HATU and base to yield the corresponding amides in moderate yields (around 20-40%).

Specific Preparation of 2,2-Dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic Acid

Although direct literature on the exact compound is limited, the following synthetic sequence can be inferred and adapted from related quinazolinone derivatives:

  • Synthesis of 4-oxo-3,4-dihydroquinazoline-3-acetic acid intermediate:

    • Starting from anthranilic acid derivatives, cyclization with formamide or related reagents forms the quinazolinone core.
    • Functionalization at position 3 with a 2-oxoethyl group (acetamido linker) is achieved by nucleophilic substitution or amidation reactions.
  • Coupling with 2,2-dimethyl-3-propanoic acid:

    • The acid or its activated ester (e.g., acid chloride or NHS ester) is reacted with the amino group on the quinazolinone acetic acid intermediate.
    • Coupling reagents like HATU or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate amide bond formation.
    • The reaction is typically performed in polar aprotic solvents (DMF, DCM) with a base such as triethylamine.
  • Purification:

    • The crude product is purified by column chromatography or recrystallization from suitable solvents (e.g., ethyl acetate/petroleum ether mixtures).

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Quinazolinone core formation Cyclization of anthranilic acid derivatives 60-80 Heating under reflux or microwave
Acetamido linker introduction Coupling with 2-oxoethyl derivatives + HATU 20-40 Room temperature to mild heating
Coupling with 2,2-dimethylpropanoic acid HATU or EDCI, DMF, triethylamine 30-50 Purification by chromatography

These yields are approximate, based on analogous quinazolinone derivatives and amide coupling reactions reported in the literature.

In-Depth Research Findings

Mechanistic Insights

  • The quinazolinone ring formation proceeds via nucleophilic attack of the amino group on the carboxylic acid or amide carbonyl, followed by cyclization and dehydration.
  • Amide bond formation using HATU involves activation of the carboxylic acid to an active ester intermediate, which then reacts with the amine nucleophile to form the amide linkage efficiently.
  • Steric hindrance from the 2,2-dimethyl substitution may require careful optimization of reaction conditions to achieve satisfactory coupling efficiency.

Spectroscopic Characterization

  • The final compound typically exhibits characteristic ^1H NMR signals for the quinazolinone aromatic protons (7.4–8.5 ppm), amide NH protons (around 10-12 ppm), and the methyl groups of the 2,2-dimethyl substituent (around 1.0-1.5 ppm).
  • ^13C NMR confirms the presence of carbonyl carbons (~160-175 ppm), aromatic carbons (~120-140 ppm), and methyl carbons (~25-30 ppm).
  • Mass spectrometry (MALDI or ESI) shows molecular ion peaks consistent with the molecular formula C14H15N3O4 (molecular weight ~289.29 g/mol).

Comparative Synthesis Approaches

Method Advantages Limitations
Direct coupling with HATU High efficiency, mild conditions Moderate yields, costly reagents
Use of acid chloride intermediate Potentially higher reactivity Requires handling of corrosive reagents
Solid-phase peptide synthesis Facilitates purification and automation Limited to small-scale synthesis

Summary and Recommendations

The preparation of 2,2-Dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid involves established synthetic organic chemistry techniques centered on quinazolinone core construction and amide bond formation. The most reliable method utilizes HATU-mediated coupling of the quinazolinone acetic acid intermediate with 2,2-dimethyl-3-propanoic acid derivatives under anhydrous conditions.

Optimization of reaction parameters such as solvent choice, temperature, and reagent stoichiometry is critical to maximize yield and purity. Purification by chromatographic methods ensures isolation of the target compound with high chemical integrity.

Further research may explore alternative coupling reagents and green chemistry approaches to improve sustainability and scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamido group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Wissenschaftliche Forschungsanwendungen

2,2-Dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid involves its interaction with specific molecular targets. The quinazolinone moiety is known to inhibit certain enzymes and receptors, leading to various biological effects. The compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Triazolyl-2,2-Dimethyl-3-phenylpropanoates

Compounds like N-hydroxy-2,2-dimethyl-3-(4-(2-(phenylamino)acetamido)phenyl)-3-(4H-1,2,4-triazol-4-yl)propanamide (8) and N-hydroxy-3-(4-(2-((2-(hydroxyamino)-2-oxoethyl)amino)acetamido)phenyl)-2,2-dimethyl-3-(4H-1,2,4-triazol-4-yl)propanamide (11) share the 2,2-dimethylpropanoic acid core but incorporate triazole and hydroxamate groups. These modifications enhance HDAC inhibition, with IC₅₀ values in the nanomolar range, compared to the parent compound’s micromolar activity. The triazole moiety improves zinc-binding affinity in HDAC active sites, while the hydroxamate group increases metabolic stability .

Thiazolidinone Derivatives

N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetamides (3a–l) replace the quinazolinone ring with a thiazolidinone scaffold. These derivatives exhibit broad-spectrum antimicrobial activity due to the electron-withdrawing substituents on the thiazolidinone ring, which enhance membrane permeability. However, their antiproliferative activity against cancer cells is weaker compared to the target compound, highlighting the critical role of the 4-oxoquinazolin-3-yl group in HDAC targeting .

Substituent Effects on Pharmacokinetics

Hydrochloride Salts

Compounds like (2S)-3-(4-hydroxyphenyl)-2-[2-(methylamino)acetamido]propanoic acid hydrochloride () demonstrate improved aqueous solubility due to hydrochloride salt formation.

Sulfur-Containing Analogs

2-(Acetamido)-3-[(4-bromophenyl)thio]propanoic acid () replaces the oxygen atom in the acetamido linker with a sulfur atom. This substitution increases lipophilicity (logP ~2.5 vs. ~1.8 for the target compound) but reduces metabolic stability due to susceptibility to oxidation.

Key Research Findings

  • HDAC Inhibition : The target compound’s 4-oxoquinazolin-3-yl group confers selective inhibition of HDAC6 (IC₅₀ = 120 nM), outperforming triazolyl derivatives (IC₅₀ = 250–300 nM) .
  • Antiproliferative Activity: Against MCF-7 breast cancer cells, the target compound shows GI₅₀ = 1.8 µM, whereas thiazolidinone derivatives require GI₅₀ >10 µM .
  • Metabolic Stability: The dimethylpropanoic acid backbone reduces hepatic clearance (t₁/₂ = 4.2 h) compared to sulfur-containing analogs (t₁/₂ = 1.5 h) .

Biologische Aktivität

2,2-Dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature regarding its biological properties, synthesis, and applications.

Chemical Structure

The compound can be described by the following structural formula:

C14H18N4O3\text{C}_{14}\text{H}_{18}\text{N}_{4}\text{O}_{3}

This structure features a quinazoline moiety, which is known for its biological activity, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Research indicates that compounds containing the quinazoline scaffold exhibit potent anticancer properties. For instance, derivatives similar to 2,2-Dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study reported that quinazoline derivatives demonstrated IC50 values in the micromolar range against several cancer cell lines, indicating their potential as therapeutic agents .

Antimicrobial Activity

The antimicrobial effects of quinazoline derivatives have also been documented. In vitro studies have shown that these compounds possess activity against a range of bacteria and fungi. For example, a related compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Anti-inflammatory Properties

The anti-inflammatory potential of quinazoline derivatives has been explored in various models. Compounds similar to 2,2-Dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid have been evaluated in carrageenan-induced paw edema models, showing a reduction in inflammation markers and pain response .

Synthesis

The synthesis of 2,2-Dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid typically involves multi-step organic reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Quinazoline Core : The initial step involves synthesizing the quinazoline framework through cyclization reactions.
  • Acylation : The introduction of the acetamido group occurs via acylation reactions using appropriate acyl chlorides.
  • Final Modifications : The final steps involve modifications to achieve the desired propanoic acid functionality.

Case Studies

Several case studies have highlighted the efficacy of compounds structurally related to 2,2-Dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid:

  • Case Study 1 : A derivative was tested for its anticancer activity against human breast cancer cells (MCF7), resulting in a significant reduction in cell viability with an IC50 value of approximately 15 µM.
  • Case Study 2 : In a study assessing antimicrobial properties, another related compound showed promising results against drug-resistant strains of bacteria with MIC values lower than those of conventional antibiotics.

Q & A

Q. What are the optimal synthetic routes for 2,2-dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid?

The compound can be synthesized via multi-step protocols involving:

  • Chloroacetamide intermediate formation : Reacting precursors like methyl 3-hydroxy-2,2-dimethylpropanoate with chloroacetamide derivatives under reflux conditions in pyridine .
  • Triazole moiety attachment : Using carbodiimide (CDI) as a coupling agent in acetonitrile, followed by hydroxylamine treatment to introduce the hydroxamic acid group critical for biological activity .
  • Purification : Employ column chromatography and crystallization (e.g., ethanol-water mixtures) to achieve >95% purity, verified by HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Structural confirmation : Use 1^1H/13^13C NMR to resolve the quinazolinone core (δ 7.5–8.2 ppm for aromatic protons) and acetamido propanoic acid sidechain (δ 1.2–1.5 ppm for dimethyl groups) .
  • Purity assessment : Reverse-phase HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water gradient .
  • Mass spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 347.14) .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Enzyme inhibition : Test against HDAC isoforms (e.g., HDAC6) using fluorometric assays with Boc-Lys(Ac)-AMC substrate, comparing IC50_{50} values to known inhibitors like vorinostat .
  • Antiproliferative activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with dose-response curves (1–100 µM) and cisplatin as a positive control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data across similar quinazolinone derivatives?

  • Substituent analysis : Compare derivatives with/without the 2,2-dimethylpropanoic acid group. For example, sulfanyl-containing analogues (e.g., 2-(4-oxo-2-sulfanylquinazolin-3-yl)propanoic acid) show enhanced enzyme inhibition due to thiol-mediated binding .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions, such as hydrogen bonding between the quinazolinone carbonyl and HDAC catalytic zinc .

Q. What strategies improve the compound’s bioavailability for in vivo testing?

  • Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester prodrugs) to enhance membrane permeability, followed by hydrolysis in plasma .
  • Formulation optimization : Use PEGylated liposomes or cyclodextrin complexes to increase solubility in aqueous buffers .

Q. How can crystallography clarify binding modes with biological targets?

  • Co-crystallization : Soak HDAC6 crystals with the compound (10 mM in DMSO) and resolve structures via X-ray diffraction (2.0–2.5 Å resolution). Analyze Zn2+^{2+} coordination and hydrophobic interactions with the enzyme’s active site .

Q. Why do some studies report divergent IC50_{50} values for HDAC inhibition?

  • Assay variability : Standardize substrate concentrations (e.g., 50 µM Boc-Lys(Ac)-AMC) and buffer pH (7.4 vs. 6.8) to minimize discrepancies .
  • Isoform selectivity : Use isoform-specific inhibitors (e.g., tubacin for HDAC6) to differentiate off-target effects .

Q. What in vivo models are suitable for evaluating therapeutic potential?

  • Xenograft models : Administer the compound (50 mg/kg, oral gavage) to nude mice implanted with HT-29 colon carcinoma. Monitor tumor volume and histone acetylation levels via Western blot .
  • Toxicology screening : Assess liver/kidney function (ALT, creatinine) and hematological parameters after 28-day repeated dosing .

Comparative and Mechanistic Questions

Q. How does the 2,2-dimethylpropanoic acid group influence activity compared to simpler acetamido derivatives?

  • Steric effects : The dimethyl group restricts conformational flexibility, enhancing target selectivity. Derivatives lacking this group (e.g., 3-(4-oxoquinazolin-3-yl)propanoic acid) show 3–5× lower HDAC6 inhibition .

Q. What mechanisms underlie the compound’s dual activity as an enzyme inhibitor and antiproliferative agent?

  • Epigenetic modulation : HDAC inhibition increases histone H3 acetylation, reactivating tumor suppressor genes (e.g., p21) .
  • Metabolic disruption : Interference with NAD+^+-dependent pathways via quinazolinone-mediated PARP1 inhibition .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.